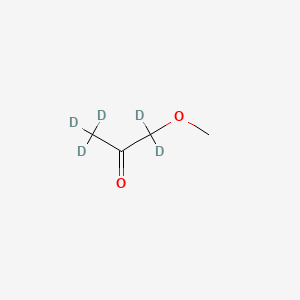
1-Methoxy-2-propanone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-propanone-d5, also known as deuterated methoxyacetone, is a deuterium-labeled compound. It is a derivative of 1-methoxy-2-propanone, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propanone-d5 can be synthesized through the deuteration of 1-methoxy-2-propanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under basic conditions to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve efficient deuteration.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-propanone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2-propanone-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 1-methoxy-2-propanone-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The deuterium atoms provide unique spectroscopic properties, making it useful in nuclear magnetic resonance (NMR) studies. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
1-Methoxy-2-propanone-d5 can be compared with other similar compounds such as:
1-Methoxy-2-propanone: The non-deuterated version of the compound.
Methoxyacetone: Another similar compound with a different structure.
1-Methoxypropan-2-one: A structural isomer with similar properties.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its deuterium labeling makes it particularly useful in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuterio-3-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3/i1D3,3D2 |
InChI Key |
CUZLJOLBIRPEFB-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])OC |
Canonical SMILES |
CC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















